1,1-Dibromoformaldoxime
Overview
Description
Synthesis Analysis
The synthesis of 1,1-Dibromoformaldoxime involves the dihalogenation of glyoxalic acid aldoxime with N-bromo- and N-chlorosuccinimide or tert-butyl hypochlorite. This process yields dichloro- and dibromoformaldoximes as key intermediates for further chemical transformations. Dehydrohalogenation in the presence of alkenes leads to the formation of 3-halo-isoxazolines in a one-pot reaction, showcasing the compound's versatility as a precursor in organic synthesis (Halling, Thomsen, & Torssell, 1989).
Molecular Structure Analysis
The structure and spectroscopy of dibromoformaldoxime have been explored through various spectroscopic techniques, including He I photoelectron and photoionization mass spectroscopy, mid-IR, and Raman spectroscopy. These studies provide insight into the electronic and geometric structures of dibromoformaldoxime, highlighting its stability in different isomeric forms and the influence of halogen substitution on its orbital properties (Pasinszki & Westwood, 1997).
Chemical Reactions and Properties
Dibromoformaldoxime participates in 1,3-dipolar cycloaddition reactions, reacting with acetylenic derivatives to yield 3-bromo-5-substituted isoxazoles. This demonstrates the compound's utility in synthesizing pharmacologically active compounds through regioselective cycloaddition, underlining its importance in medicinal chemistry research (Chiarino, Napoletano, & Sala, 1987).
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds : A study by Chiarino, Napoletano, and Sala (1987) presented a high-yield method for the synthesis of 3-bromo-5-substituted isoxazoles, which are useful intermediates in preparing pharmacologically active compounds. This method offers improved regioselectivity in the synthesis process (Chiarino, Napoletano, & Sala, 1987).
Potential as an Antitumoral Agent : Kellner et al. (1967) identified the potential of 1,6-Dibromo-1,6-dideoxy-dulcitol as a new antitumoral agent, highlighting its unique biological properties and potential for clinical use in cancer therapy (Kellner, Németh, Horváth, & Institóris, 1967).
Synthesis of 3-Hydroxy-4-Amino Acids and Butyrolactones : Halling, Thomsen, and Torssell (1989) presented a one-pot method for preparing 1,3-dipolar cycloaddition reagents. This method enables the synthesis of 3-hydroxy-4-amino acids and butyrolactones, with potential applications in pharmaceuticals and nutraceuticals (Halling, Thomsen, & Torssell, 1989).
Synthesis of Higher Deoxysugars : Coutouli-argyropoulou, Kyritsis, and Ruszkowski (2009) used bromonitrile oxide, a related compound, to synthesize higher deoxysugars with high regio- and stereoselectivity. This offers potential as useful synthetic intermediates (Coutouli-argyropoulou, Kyritsis, & Ruszkowski, 2009).
Synthesis of Spiroisoxazolines : Yazdani and Bazgir (2019) reported a ZnCl2-catalyzed one-pot sequential Knoevenagel condensation/1,3-dipolar cycloaddition reaction for the synthesis of spiroisoxazolines. This method produces diversely functionalized spiroisoxazolines in good yields under mild conditions (Yazdani & Bazgir, 2019).
Synthesis of Functionalized 3-Bromo-4,5-Dihydroisoxazole Derivatives : Alizadeh et al. (2017) demonstrated an efficient, metal-free, and chemoselective approach to synthesize these derivatives via 1,3-dipolar cycloaddition reactions of nitrile oxides, using readily accessible starting materials under mild conditions (Alizadeh, Roosta, Rezaiyehrad, & Halvagar, 2017).
Safety And Hazards
1,1-Dibromoformaldoxime is an organic halogen compound with certain toxicity . It can cause irritation to the skin and eyes, and inhalation may cause irritation to the respiratory tract . Therefore, appropriate health and safety measures should be taken when using it, such as wearing suitable protective equipment and maintaining good ventilation in the working environment . It should be stored in a dry, cool place, away from fire sources and flammable materials .
properties
IUPAC Name |
N-(dibromomethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2NO/c2-1(3)4-5/h5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKQZSYNWLCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376820 | |
Record name | 1,1-dibromoformaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromoformaldoxime | |
CAS RN |
74213-24-4 | |
Record name | 1,1-dibromoformaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dibromoformaldoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.